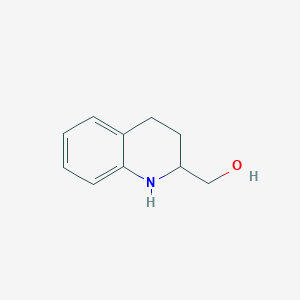

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol

Vue d'ensemble

Description

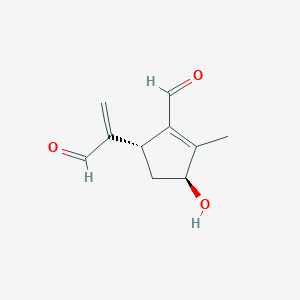

Chirality-Dependent Hydrogen Bond Direction

The study of (S)-1,2,3,4-tetrahydro-3-isoquinoline methanol (THIQM) reveals that structural changes occur upon ionization, as investigated through various spectroscopic methods and ab initio calculations. Two low-energy conformers were identified, with Conformer I being the most stable due to a hydrogen bond from the CH2OH group to the nitrogen atom. Conformer II exhibits an NHO hydrogen bond in the opposite direction. Ionization affects these conformers differently, reinforcing the NHO bond in Conformer II and causing Conformer I to isomerize to the same ion as Conformer II, indicating a loss of chirality dependence in the hydrogen bond direction upon ionization .

Synthesis of Quinazolinone Derivatives

An eco-friendly synthesis method for 2,3-dihydroquinazolin-4(1H)-one derivatives is described, utilizing 2-methyl tetrahydrofuran (2-MeTHF) and methanol with potassium carbonate as a catalyst. This method provides an environmentally benign alternative to traditional solvents and conditions, yielding products with excellent purity and confirmed by NMR, elemental analysis, LC-MS, and X-ray crystallography .

Photoinduced Addition Mechanism

The photoinduced Markovnikov addition of methanol to the double bond of certain dihydroquinolines was studied, revealing the formation of transient species with distinct lifetimes and absorption spectra. The reaction proceeds through proton transfer and nucleophilic addition, with the involvement of carbocations and is influenced by the solvent and temperature. Kinetic isotope effects suggest specific mechanistic pathways for these reactions .

Cycloaddition for Tetrahydroquinoline Derivatives

Enamines react with benzylideneanilines in the presence of a catalytic amount of p-toluenesulfonic acid to yield 1,2,3,4-tetrahydroquinoline derivatives through an acid-catalyzed [4+2] cycloaddition. This reaction occurs in acetic acid or methanol and provides a considerable yield of the desired products .

Synthesis of Constrained Amino Acid Derivatives

The synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives was achieved through cyclocondensation and cyclopropanation. These novel amino acid derivatives were analyzed using 2D NMR techniques, and various protection protocols were developed to facilitate peptide synthesis .

Oxidation to Methoxyquinolines

2-Aryl-1,2,3,4-tetrahydro-4-quinolones were oxidized to 2-aryl-4-methoxyquinolines using molecular iodine in refluxing methanol. The resulting structures were determined using NMR spectroscopic techniques, showcasing a method for converting tetrahydroquinolones to methoxyquinolines .

Photoaddition of Solvents to Dihydroquinoline

The steady-state photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline in various solvents led to the addition of solvent molecules to the double bond, forming hydroxy or methoxy tetrahydroquinoline derivatives. These products were identified using spectroscopic techniques and were found to revert to the starting material under certain conditions .

Improved Synthesis of Tetrahydroisoquinoline Derivative

An improved synthesis process for 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride was developed, starting from phenethylamine. The use of a mixture of P2O5/POCl3 as a dehydrating agent and other optimizations led to an overall yield of 53% for the target compound .

Applications De Recherche Scientifique

1. Medicinal Chemistry

- Summary of the Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

- Methods of Application : The review discusses commonly used synthetic strategies for constructing the core scaffold .

- Results or Outcomes : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

2. Biosensors

- Summary of the Application : More sustainable biosensor production is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .

- Methods of Application : The article maps scientific production in the biosensors field by running a bibliometric analysis of journal articles registered in the Web of Science database under biosensor-related vital concepts .

- Results or Outcomes : The findings lead to identifying the scientific and technological knowledge base on biosensing devices and tracking the main scientific organisations developing this technology throughout the COVID-19 period (2019–2023) .

Safety And Hazards

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinolin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDYZRIUFBMUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567587 | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

CAS RN |

40971-36-6 | |

| Record name | 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40971-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

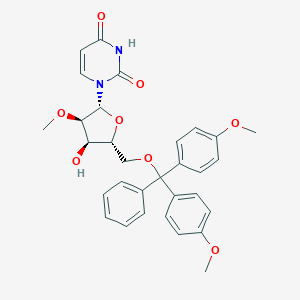

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.